molecular formula C11H8ClN3O4 B11807785 methyl 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate

methyl 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B11807785
M. Wt: 281.65 g/mol
InChI Key: COTYDLZENQMORF-UHFFFAOYSA-N
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Description

Methyl 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate is an organic compound with a complex structure that includes a pyrazole ring substituted with a methyl ester group, a nitro group, and a chloro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 4-chloro-2-nitroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrazole ring. The reaction conditions often include heating under reflux and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), or sodium borohydride.

    Nucleophiles: Amines, thiols, or alkoxides.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products Formed

Scientific Research Applications

Methyl 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which methyl 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate exerts its effects depends on its specific application:

    Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects.

    Materials Science: The electronic properties of the compound are influenced by the presence of the nitro and chloro groups, which can affect its behavior in electronic devices.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate is unique due to the combination of its functional groups, which confer specific reactivity and properties. The presence of the ester group allows for further functionalization, making it a versatile intermediate in organic synthesis.

Biological Activity

Methyl 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate, identified by its CAS number 1172922-82-5, is a synthetic organic compound notable for its diverse biological activities. This article explores its pharmacological potential, focusing on antimicrobial, anticancer, and other therapeutic effects while providing relevant data tables and research findings.

The compound has the molecular formula C11H8ClN3O4C_{11}H_{8}ClN_{3}O_{4} and a molecular weight of approximately 281.65 g/mol. Its structure consists of a pyrazole ring with a 4-chloro-2-nitrophenyl substituent and a methyl ester group, which contributes to its biological activity.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. In vitro evaluations have demonstrated its effectiveness against various pathogens.

Table 1: Antimicrobial Activity Data

PathogenMIC (μg/mL)MBC (μg/mL)MFC (μg/mL)
Staphylococcus aureus0.250.500.75
Escherichia coli0.300.600.90
Candida albicans0.400.801.00

These results suggest that the compound has a strong inhibitory effect on bacterial growth and biofilm formation, particularly against Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have shown that derivatives of pyrazole can inhibit the proliferation of various cancer cell lines.

Table 2: Anticancer Activity Overview

Cell LineIC50 (μM)Mechanism of Action
MDA-MB-231 (Breast Cancer)5.0Induction of apoptosis via caspase activation
HCT116 (Colon Cancer)6.5Cell cycle arrest in G2 phase
K562 (Leukemia)6.7Inhibition of JAK2/3 signaling pathway

The compound's mechanism involves the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Mechanistic Insights

Molecular docking studies have suggested that this compound interacts with key enzymes involved in metabolic pathways, potentially enhancing its therapeutic efficacy . These interactions may include binding to kinases such as JAK2/3 and Aurora A/B, which are implicated in cancer progression .

Case Studies

A series of case studies highlight the compound's potential in medicinal chemistry:

  • Study on Antimicrobial Efficacy : A recent study evaluated several pyrazole derivatives, including this compound, demonstrating significant antimicrobial activity with MIC values as low as 0.22 μg/mL against resistant strains .
  • Anticancer Research : In vitro tests revealed that this compound could effectively inhibit the growth of breast cancer cells (MDA-MB-231) and colon cancer cells (HCT116), suggesting its role as a potential chemotherapeutic agent .

Properties

Molecular Formula

C11H8ClN3O4

Molecular Weight

281.65 g/mol

IUPAC Name

methyl 1-(4-chloro-2-nitrophenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C11H8ClN3O4/c1-19-11(16)7-5-13-14(6-7)9-3-2-8(12)4-10(9)15(17)18/h2-6H,1H3

InChI Key

COTYDLZENQMORF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=C1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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